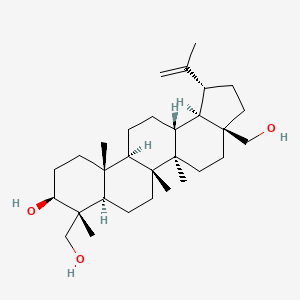
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid methyl ester is the methyl ester of an unusual polyunsaturated fatty acid (PUFA) generated during the synthesis of docosahexaenoic acid-d5. While the physiological properties of this compound are not known, dietary intake of n-3 long-chain PUFAs provides potential health benefits.
Scientific Research Applications
Analytical Methodologies and Compound Identification
A tandem mass spectrometry study on green tea catechins identified minor components in polyphenolic extracts, emphasizing the importance of methylation and esterification in polyphenolic compounds. This research highlights the analytical methodologies for identifying and characterizing complex organic molecules, such as fatty acid esters, through liquid chromatography and mass spectrometry techniques. The study provides insights into the structural analysis of polyphenolic compounds, which could be relevant for understanding the chemical properties and reactions of long-chain polyunsaturated fatty acid esters, including 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid methyl ester (Miketová et al., 2000).
Synthesis and Chemical Transformations
Research on the synthesis of (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer illustrates the synthetic pathways for creating specific ester compounds. This work demonstrates the chemical transformations and synthetic routes that can be applied to the synthesis of structurally similar fatty acid esters, including this compound. Such methodologies are crucial for the production and study of these compounds in a laboratory setting (Bolchi et al., 2018).
Physical Properties and Applications
A study on the vaporization enthalpies and vapor pressures of a series of unsaturated fatty acid methyl esters, including compounds with similar structural characteristics to this compound, provides data on the physical properties of these compounds. Understanding the vaporization enthalpies and vapor pressures is essential for applications in environmental science, food industry, and material sciences, where these properties influence the behavior and stability of substances under various conditions (Lipkind et al., 2007).
Chemical Reactivity and Mechanisms
Research focusing on the 1,5-hydrogen shift and cyclization reactions of an alkali isomerized methyl linolenoate showcases the chemical reactivity and mechanisms of fatty acid esters. Such studies are fundamental for understanding the chemical behavior of complex organic molecules, including the reactions and transformations they undergo under specific conditions. Insights from this research can be applied to the study of this compound, contributing to the knowledge of its reactivity and potential chemical transformations (Matikainen et al., 2003).
properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 |
InChI |
InChI=1S/C20H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-19H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- |
InChI Key |
PEHLAPKITHTZRT-JEBPEJKESA-N |
SMILES |
CC/C=CC/C=CC/C=CC/C=CC/C=CCCC(OC)=O |
synonyms |
4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid, methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



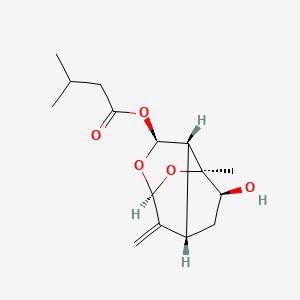
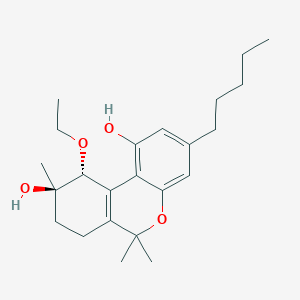
![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1164414.png)
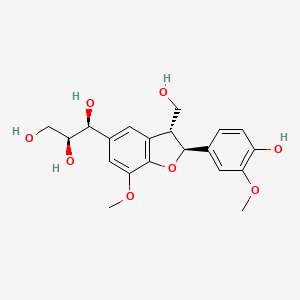
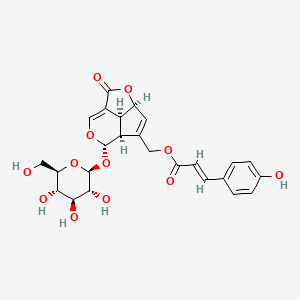
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164421.png)
